[1,4'-Bipiperidin]-3-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidin]-3-one dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of piperazine with benzyl chloride in the presence of ethanol and hydrogen chloride . The reaction is carried out at elevated temperatures, followed by cooling and crystallization to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidin]-3-one dihydrochloride involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process includes steps such as mixing, heating, cooling, and crystallization to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[1,4’-Bipiperidin]-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines .
Wissenschaftliche Forschungsanwendungen
[1,4’-Bipiperidin]-3-one dihydrochloride has a wide range of applications in scientific research:
Biology: It serves as an intercalating agent in biological studies.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of synthetic cation transporters and other industrial chemicals.
Wirkmechanismus
The mechanism of action of [1,4’-Bipiperidin]-3-one dihydrochloride involves its ability to intercalate between molecular structures. This intercalation can disrupt normal molecular interactions, leading to various biological and chemical effects. The compound targets specific molecular pathways, including hydrogen bond networks, which can alter the dimensionality and functionality of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipiperidine dihydrochloride: Similar in structure but differs in its specific applications and properties.
1,3’-Bipiperidin-4-ol dihydrochloride: Another related compound with different functional groups and uses.
Uniqueness
[1,4’-Bipiperidin]-3-one dihydrochloride is unique due to its specific intercalating properties and its ability to form stable hydrogen bond networks. This makes it particularly useful in the synthesis of complex organic and inorganic compounds .
Eigenschaften
Molekularformel |
C10H20Cl2N2O |
---|---|
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
1-piperidin-4-ylpiperidin-3-one;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H |
InChI-Schlüssel |
GNGSNZHFSCPIQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)CN(C1)C2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.